(R)-(-)-3-Quinuclidinol is a chiral alcohol belonging to the quinuclidine family. It serves as a key chiral building block in synthesizing various pharmaceuticals, particularly muscarinic acetylcholine receptor (mAChR) ligands. [, ] These ligands have diverse pharmacological applications, including treating Alzheimer's disease, urinary incontinence, and chronic obstructive pulmonary disease (COPD). [, ]
The synthesis of (R)-(-)-3-Quinuclidinol can be achieved through several methods, including biological and chemical approaches:
These methods highlight the versatility in synthesizing (R)-(-)-3-quinuclidinol, catering to both laboratory-scale and industrial applications.
The molecular structure of (R)-(-)-3-Quinuclidinol features a bicyclic framework with a nitrogen atom integrated into the ring system. Its stereochemistry is defined by the configuration at the nitrogen and carbon atoms adjacent to it. Key aspects include:
The molecular structure plays a significant role in its interactions with biological targets, influencing its pharmacological properties.
(R)-(-)-3-Quinuclidinol participates in various chemical reactions, primarily due to its functional hydroxyl group and nitrogen atom:
These reactions are essential for its application in synthesizing pharmaceuticals and other fine chemicals.
The mechanism of action for (R)-(-)-3-Quinuclidinol largely depends on its biological targets, particularly in pharmacological contexts:
Understanding these mechanisms is crucial for developing new therapeutic agents based on this compound.
(R)-(-)-3-Quinuclidinol exhibits several key physical and chemical properties:
These properties influence its handling, storage, and application in various chemical processes.
(R)-(-)-3-Quinuclidinol has diverse applications across multiple fields:
The compound's versatility underscores its significance in both academic research and industrial applications, making it an important subject of study in organic chemistry and medicinal chemistry contexts.
(R)-(-)-3-Quinuclidinol (systematic name: (3R)-1-azabicyclo[2.2.2]octan-3-ol) is a chiral bicyclic amino alcohol with the molecular formula C₇H₁₃NO and a molecular weight of 127.18 g/mol. Its structure features a rigid quinuclidine scaffold—a bridged tertiary amine with a piperidine ring constrained by an ethylene bridge—and a stereogenic hydroxyl group at the C3 position. The absolute (R)-configuration confers distinct stereoelectronic properties, evidenced by a specific optical rotation of [α]D = -44.5° (c = 3, 1N hydrochloric acid) [4] [5].
The crystalline form exhibits a melting point of 217–224°C and high water solubility (100 g/100 milliliters), attributed to strong intermolecular hydrogen bonding. Quantum crystallography studies reveal that weak dihydrogen contacts (C–H···H–C) and conventional O–H···N hydrogen bonds dominate its crystal lattice. These interactions contribute to its stability and ferroelectric behavior, with the hydroxyl group acting as both a hydrogen bond donor and acceptor [4] [9]. Density functional theory analyses confirm that the rigid bicyclic framework forces the nitrogen lone pair and hydroxyl group into a trans-diaxial orientation, enhancing its hydrogen-bonding capacity and molecular recognition properties [9].
Table 1: Key Physicochemical Properties of (R)-(-)-3-Quinuclidinol
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₇H₁₃NO | - |
Molecular Weight | 127.18 g/mol | - |
Optical Rotation ([α]D) | -44.5° | c = 3 in 1N hydrochloric acid |
Melting Point | 217–224°C | Lit. |
Boiling Point | 120°C | At 20.2527 mmHg |
Water Solubility | 100 g/100 milliliters | 20°C |
pKa | 14.75 ± 0.20 (Predicted) | - |
The synthesis of (R)-(-)-3-Quinuclidinol has evolved from classical organic chemistry to enantioselective biocatalysis:
Early Chemical Synthesis (1964): Initial routes relied on multistep linear synthesis. A representative method involved Dieckmann condensation of 1-carbethoxymethyl-4-carbethoxypiperidine using potassium ethoxide in absolute toluene. This generated 3-quinuclidinone hydrochloride (77–82% yield), subsequently reduced to racemic 3-quinuclidinol. Chiral resolution was inefficient, limiting optical purity [3].
Asymmetric Hydrogenation (21st Century): Transition-metal catalysis emerged as a breakthrough. A 2022 patent (CN114437060A) disclosed iridium complexes with chiral phosphine-oxazoline ligands (e.g., BiphPHOX) for ketone hydrogenation. Using 3-quinuclidinone as the substrate, this method achieved >99% enantiomeric excess and 95% yield under mild conditions (50°C, 5 megapascals hydrogen pressure) [6].
Biocatalytic Reduction (2010s–Present): Enzymatic methods dominate current production. Nocardia sp. and Rhodococcus erythropolis strains express NADH-dependent 3-quinuclidinone reductases that stereoselectively reduce the ketone precursor. A 2013 protocol achieved 93% yield and >99% enantiomeric excess using glucose-cofactor regeneration in phosphate buffer (pH 8.0, 37°C, 30 hours) [2]. Thermostable enzymes like SaQR (retaining >90% activity at 50°C for 72 hours) further improved process economics by enabling catalyst reuse [7].
Table 2: Evolution of Synthetic Methods for (R)-(-)-3-Quinuclidinol
Method | Conditions | Yield | Enantiomeric Excess | Key Advance |
---|---|---|---|---|
Dieckmann Condensation | KOtBu/toluene/130°C | 77–82% | Racemic | First chemical route to scaffold |
Iridium Catalysis | [Ir(COD)Cl]₂/BiphPHOX/H₂ (5 MPa) | 95% | >99% | High enantioselectivity |
Rhodococcus Biocatalysis | Glucose/phosphate buffer/pH 8/37°C | 93% | >99% | Co-factor regeneration; green chemistry |
SaQR Enzyme | 85°C/pH 7.5 | 90%* | >99% | Thermostability; industrial reuse |
*Yield after 5 cycles
(R)-(-)-3-Quinuclidinol serves as a critical building block for antimuscarinic drugs due to its stereospecific affinity for acetylcholine receptors. The quinuclidine core mimics the tropane alkaloids' pharmacophore, while the (R)-hydroxyl group forms hydrogen bonds with transmembrane domains of G protein-coupled receptors [7] [8]. Key derivatives include:
Table 3: Pharmacological Agents Derived from (R)-(-)-3-Quinuclidinol
Drug | Therapeutic Category | Role of (R)-3-Quinuclidinol Moiety |
---|---|---|
Solifenacin | Urinary antispasmodic | Chiral backbone for M3 receptor antagonism |
Aclidinium Bromide | Bronchodilator (COPD) | Esterified amino alcohol for sustained local action |
Revatropate | Muscarinic antagonist (Pulmonary) | Enhances M3 selectivity and metabolic stability |
Talsaclidine | M1 agonist (Alzheimer’s trial) | Optimizes blood-brain barrier penetration |
The compound’s synthesis scalability (>90% yield via biocatalysis) and rigid conformation make it indispensable for structure-activity studies. Recent applications extend to chiral catalysts for asymmetric Morita-Baylis-Hillman reactions, where it facilitates chemoselective α-iodination of acrylic esters [5] [8].
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1